molecular formula C12H23NO2 B4730469 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide

3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide

Cat. No.: B4730469
M. Wt: 213.32 g/mol
InChI Key: PLKYZQJNQTUESR-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide is an organic compound with the molecular formula C12H23NO2 It is characterized by the presence of a butanamide backbone with a tetrahydrofuran ring attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with 1-(tetrahydro-2-furanyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrahydrofuran ring can enhance the compound’s ability to bind to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethylbutanamide: Lacks the tetrahydrofuran ring, making it less complex.

    N-[1-(tetrahydro-2-furanyl)ethyl]butanamide: Similar structure but without the 3,3-dimethyl substitution.

    3,3-dimethyl-N-ethylbutanamide: Similar but lacks the tetrahydrofuran ring.

Uniqueness

3,3-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide is unique due to the presence of both the 3,3-dimethyl substitution and the tetrahydrofuran ring. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,3-dimethyl-N-[1-(oxolan-2-yl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9(10-6-5-7-15-10)13-11(14)8-12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKYZQJNQTUESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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